(E)-3-Cyclohexylacrylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Cyclohexylacrylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired product. Another method includes the use of cyclohexylboronic acid and acryloyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Cyclohexylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Cyclohexylacetic acid or cyclohexylacetone.
Reduction: 3-Cyclohexylpropanoic acid.
Substitution: Halogenated derivatives such as 3-bromo-3-cyclohexylprop-2-enoic acid.
Scientific Research Applications
(E)-3-Cyclohexylacrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Cyclohexylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexaneacrylic acid
- Dihydro-cinnamic acid
- Trans-3-cyclohexylacrylic acid
Uniqueness
(E)-3-Cyclohexylacrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclohexylprop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
GYEYFOYXHNRMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=CC(=O)O |
Origin of Product |
United States |
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